
N-(2-phenoxyphenyl)-2-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxyphenyl)-2-phenylpropanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil is an organic compound that belongs to the family of phenylpyrazoles. It is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. Fipronil is known for its high efficacy against a wide range of pests, including fleas, ticks, cockroaches, and ants.
作用机制
N-(2-phenoxyphenyl)-2-phenylpropanamide works by targeting the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. GABA is a neurotransmitter that inhibits the activity of neurons. This compound binds to the GABA receptor and blocks the flow of chloride ions, which leads to hyperexcitation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators. This compound can also accumulate in the environment and has been detected in soil, water, and food. This compound has been shown to have a negative impact on non-target organisms, including beneficial insects, such as bees and butterflies.
实验室实验的优点和局限性
N-(2-phenoxyphenyl)-2-phenylpropanamide is widely used in laboratory experiments to study the effects of insecticides on insects and other organisms. It is effective against a wide range of pests, making it a versatile tool for researchers. However, the use of this compound in laboratory experiments can have limitations, such as the potential for non-target effects and the need for careful handling and disposal.
未来方向
There are several future directions for the study of N-(2-phenoxyphenyl)-2-phenylpropanamide. One area of research is the development of new insecticides that are more targeted and have fewer non-target effects. Another area of research is the study of the environmental fate and transport of this compound, including its potential impact on soil and water quality. Additionally, the potential use of this compound in the treatment of parasitic diseases and cancer warrants further investigation.
Conclusion:
In conclusion, this compound is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. It works by disrupting the nervous system of insects, leading to paralysis and death. This compound has been extensively studied for its insecticidal properties and has potential applications in the treatment of parasitic diseases and cancer. However, the use of this compound can have limitations, such as the potential for non-target effects and the need for careful handling and disposal. Further research is needed to better understand the environmental impact and potential applications of this compound.
合成方法
The synthesis of N-(2-phenoxyphenyl)-2-phenylpropanamide involves the reaction of 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)pyrazole-4-carboxamide with 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanal in the presence of a base. The reaction results in the formation of this compound. The synthesis of this compound is a multistep process that requires careful handling of the reactants and the use of specialized equipment.
科学研究应用
N-(2-phenoxyphenyl)-2-phenylpropanamide has been extensively studied for its insecticidal properties. It has been used to control pests in agriculture, forestry, and veterinary medicine. This compound is effective against a wide range of pests, including fleas, ticks, cockroaches, and ants. It works by disrupting the nervous system of insects, leading to paralysis and death. This compound has also been shown to have acaricidal and repellent properties. In addition to its insecticidal properties, this compound has been studied for its potential use in the treatment of parasitic diseases and cancer.
属性
分子式 |
C21H19NO2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-(2-phenoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C21H19NO2/c1-16(17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)24-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) |
InChI 键 |
QVSRLQGACTXBHY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)
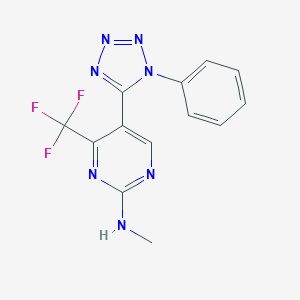
![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)

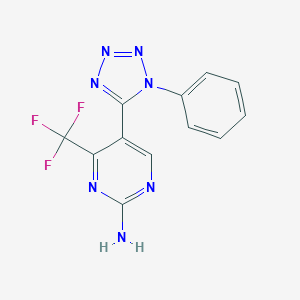
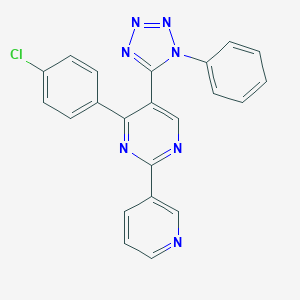
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)
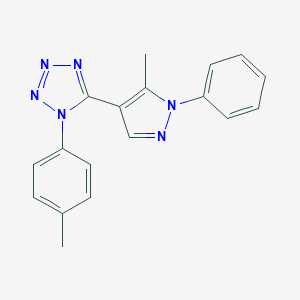
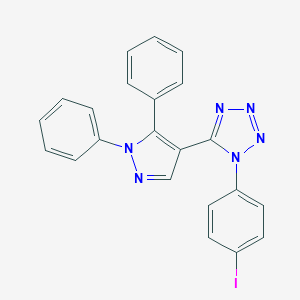
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)